Bicyclo[1.1.1]pentane-1-sulfonamide

Catalog No.
S2792713
CAS No.
2413074-53-8
M.F
C5H9NO2S
M. Wt
147.19
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[1.1.1]pentane-1-sulfonamide

CAS Number

2413074-53-8

Product Name

Bicyclo[1.1.1]pentane-1-sulfonamide

IUPAC Name

bicyclo[1.1.1]pentane-1-sulfonamide

Molecular Formula

C5H9NO2S

Molecular Weight

147.19

InChI

InChI=1S/C5H9NO2S/c6-9(7,8)5-1-4(2-5)3-5/h4H,1-3H2,(H2,6,7,8)

InChI Key

VSGFXWVXQMJJKN-UHFFFAOYSA-N

SMILES

C1C2CC1(C2)S(=O)(=O)N

Solubility

not available

Bicyclo[1.1.1]pentane-1-sulfonamide is a unique compound that belongs to a class of bicyclic compounds characterized by a three-membered carbon bridge and a sulfonamide functional group. The bicyclo[1.1.1]pentane structure consists of three fused cyclopropane rings, creating significant ring strain, which contributes to its reactivity and potential applications in medicinal chemistry. The presence of the sulfonamide group enhances its pharmacological properties, making it an attractive candidate for drug development.

Due to its strained structure and functional group. Notably, it can participate in nucleophilic substitutions and radical reactions. For instance, sodium bicyclo[1.1.1]pentanesulfinate can be synthesized and utilized as a precursor for producing sulfonamides through nucleophilic reactions with amines, enabling the formation of bicyclo[1.1.1]pentane sulfones and sulfonamides without the need for traditional sulfonyl halides .

Additionally, the compound's unique structure allows it to serve as a bioisostere for para-substituted benzene rings, which can lead to enhanced biological activity while maintaining similar physicochemical properties .

Bicyclo[1.1.1]pentane-1-sulfonamide exhibits promising biological activity, particularly in the context of drug design. Its structural features allow it to mimic certain biological molecules, potentially leading to improved binding affinities for various biological targets. Research indicates that compounds containing bicyclo[1.1.1]pentane structures can exhibit significant activity against certain diseases, including cancer and neurological disorders, due to their ability to modulate biological pathways effectively .

The synthesis of bicyclo[1.1.1]pentane-1-sulfonamide has been explored through several innovative methods:

  • Transition Metal-Free Three-Component Reaction: A notable method involves a transition metal-free process that combines bicyclo[1.1.1]pentane-containing N-tosyl hydrazones, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adducts, and amines to form sulfonamides efficiently .
  • Sodium Bicyclo[1.1.1]pentanesulfinate Route: This method utilizes sodium bicyclo[1.1.1]pentanesulfinate as a bench-stable precursor that allows for scalable synthesis of sulfonamides without extensive purification steps like chromatography or crystallization .

These methods highlight the compound's versatility in synthetic chemistry and its potential for library synthesis in drug discovery.

Bicyclo[1.1.1]pentane-1-sulfonamide has several applications in medicinal chemistry:

  • Drug Development: Its structural properties make it suitable for developing new pharmaceuticals with improved efficacy and reduced side effects.
  • Bioisosterism: As a bioisostere for aromatic compounds, it can replace benzene rings in drug candidates to enhance metabolic stability and reduce toxicity.
  • Chemical Probes: The compound can serve as a chemical probe in biological studies to investigate specific biological pathways or mechanisms.

Interaction studies involving bicyclo[1.1.1]pentane-1-sulfonamide focus on its binding affinity with various biological targets, including enzymes and receptors relevant to disease mechanisms. These studies are crucial for understanding how modifications to the bicyclic structure affect biological activity and therapeutic potential.

Research indicates that the introduction of different substituents on the bicyclo[1.1.1]pentane framework can significantly alter its interaction profile with target proteins, offering insights into structure-activity relationships (SAR) that guide further development of related compounds .

Bicyclo[1.1.1]pentane-1-sulfonamide shares similarities with several other compounds but stands out due to its unique structural characteristics and functional group:

Compound NameStructure TypeUnique Features
Bicyclo[2.2.2]octaneBicyclicMore stable than bicyclo[1.1.1]pentane; used as a scaffold in drug design
[1.3]-DioxoleHeterocyclicContains oxygen; used in various organic reactions
Bicyclo[3.3.0]octaneBicyclicLess strained; used in polymer chemistry
PropellaneStrained alkaneHighly reactive; serves as a precursor for various reactions

The uniqueness of bicyclo[1.1.1]pentane-1-sulfonamide lies in its high ring strain combined with the sulfonamide moiety, which enhances its reactivity and potential applications in developing novel therapeutic agents.

XLogP3

-0.3

Dates

Modify: 2024-04-14

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